molecular formula C5H6N2O2S B13468250 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid

Cat. No.: B13468250
M. Wt: 158.18 g/mol
InChI Key: SNCGHZWQHRGGFF-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic Acid is a chemical compound of interest in medicinal chemistry and materials science. It features a 1,2,5-thiadiazole heterocycle, a privileged structure known for its electron-withdrawing properties and ability to participate in hydrogen bonding, which can be crucial for biomolecular interactions . The acetic acid side chain enhances the molecule's utility, making it a valuable building block for further synthetic elaboration, such as forming amide linkages or ester derivatives. Researchers utilize this and similar thiadiazole-based scaffolds in the development of potential therapeutic agents, given the ring's prevalence in compounds with documented biological activities . As a key intermediate, it can be used to create more complex molecules for various research applications, including drug discovery and the synthesis of functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid

InChI

InChI=1S/C5H6N2O2S/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)

InChI Key

SNCGHZWQHRGGFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSN=C1CC(=O)O

Origin of Product

United States

Preparation Methods

Formation of the 4-Methyl-1,2,5-thiadiazole Core

The 4-methyl substitution on the thiadiazole ring is introduced via methylation of suitable thiadiazole precursors or by starting from methyl-substituted hydrazine derivatives. Common approaches include:

  • Cyclization of methyl-substituted thiosemicarbazides under acidic conditions to form the thiadiazole ring.
  • Use of methyl-substituted hydrazines or methylated intermediates reacting with sulfur-containing reagents (e.g., carbon disulfide or sulfur monochloride) to form the heterocycle.

Introduction of the Acetic Acid Side Chain at Position 3

The acetic acid functionality at the 3-position is typically introduced by:

  • Alkylation of the thiadiazole ring with haloacetic acid derivatives (e.g., chloroacetic acid or its esters) under basic conditions.
  • Alternatively, the ring intermediate bearing a reactive site (such as a chloromethyl group) can be converted into the acetic acid side chain via hydrolysis or substitution reactions.

Representative Synthetic Route (Based on Literature Analogues)

One documented approach for similar thiadiazole acetic acid derivatives involves the following steps:

  • Synthesis of Thiosemicarbazide Intermediate: Nucleophilic addition of cyanoacetic acid hydrazide to methyl-substituted isothiocyanates to yield thiosemicarbazide derivatives.

  • Cyclization to Thiadiazole Ring: Treatment of the thiosemicarbazide intermediate with concentrated sulfuric acid at room temperature induces ring closure, forming the 4-methyl-1,2,5-thiadiazole core with a nitrile or amide group at the 3-position.

  • Hydrolysis and Functional Group Transformation: Acidic hydrolysis of the nitrile or amide group converts it into the corresponding acetic acid moiety.

  • Purification: The final product is isolated by filtration, washing, and recrystallization from suitable solvents such as methanol or ethanol.

This sequence is supported by analogous syntheses of 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters, where thiosemicarbazides are cyclized and then hydrolyzed to acids or esters under acidic conditions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
Thiosemicarbazide formation Cyanoacetic acid hydrazide + aryl isothiocyanate, reflux in ethanol 90-95 Higher yields with electron-withdrawing groups on aryl ring
Cyclization to thiadiazole ring Concentrated sulfuric acid, room temperature, 1-2 hours 46-71 Acidic cyclization with nitrile hydrolysis
Hydrolysis to acetic acid 20% HCl reflux for 2.5 hours or reflux in methanol with H2SO4 65-79 Hydrolysis followed by acidification and crystallization
Purification Recrystallization from methanol or ethanol - Ensures high purity of final compound

Alternative Synthetic Approaches

  • Sommelet Reaction: For related thiadiazole aldehydes, the Sommelet reaction has been employed to convert chloromethyl intermediates into formyl derivatives using hexamethylenetetramine salts and acidic hydrolysis. While this is for aldehydes, similar chemistry could be adapted for acetic acid introduction via oxidation or hydrolysis.

  • Alkylation of Thiadiazole Thiols: Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with haloacetic acid esters under basic conditions (e.g., potassium carbonate in DMF) can yield acetic acid-substituted thiadiazoles after subsequent hydrolysis.

Summary of Key Research Findings

  • The cyclization of thiosemicarbazides under acidic conditions is a reliable method to form thiadiazole rings with good yields.
  • Electron-withdrawing substituents on the aromatic or heterocyclic ring enhance reaction rates and yields.
  • Hydrolysis and esterification steps are crucial for obtaining the acetic acid functionality with high purity.
  • Purification by recrystallization from alcohol solvents is standard to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid with key analogs:

Compound Name Heterocycle Type Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid 1,2,5-thiadiazole C₅H₆N₂O₂S 158.17 g/mol -CH₃ (position 4), -CH₂COOH (position 3) Polar, moderate solubility in water, acidic (pKa ~3-4)
[(4-Methyl-1,2,5-oxadiazol-3-yl)carbonyl]glycine 1,2,5-oxadiazole C₆H₇N₃O₄ 185.14 g/mol -CH₃ (position 4), -CONHCH₂COOH Higher polarity due to oxadiazole ring; likely lower logP than thiadiazole analogs
(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid 1,3-thiazole C₇H₉NO₂S 171.21 g/mol -CH₃ (positions 2,5), -CH₂COOH (position 4) Reduced electron-withdrawing effects compared to thiadiazole; higher lipophilicity
3-[4-(Hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,5,6-tetrahydro-1-methylpyridine oxalate 1,2,5-thiadiazole C₁₄H₂₁N₃O₃S 311.39 g/mol -OCH₂CH₂CH₂CH₂CH₂CH₃ (position 4), complex side chain Enhanced bioavailability due to lipophilic hexyloxy group; used in drug intermediates

Biological Activity

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, antifungal, and anticancer activities. The compound's mechanism of action, structure-activity relationships (SAR), and relevant case studies are also discussed.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a methyl group and an acetic acid moiety. This unique structure is responsible for its distinctive biological properties. The thiadiazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, demonstrating its potential as a lead compound for antibiotic development.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

The compound also demonstrates antifungal activity against several pathogenic fungi. For instance, it has shown effectiveness against Candida albicans and Aspergillus niger. The inhibition rates vary depending on the structural modifications made to the thiadiazole ring.

Fungal Strain Inhibition Rate (%)
Candida albicans66
Aspergillus niger58

These results suggest that derivatives of this compound could serve as effective antifungal agents .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid against various cancer cell lines. The compound exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell Line IC50 (µg/mL)
MCF-70.28
HT-290.52

The structure–activity relationship studies indicate that specific substitutions on the thiadiazole ring significantly enhance anticancer activity .

The mechanism by which 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid exerts its biological effects involves interaction with key molecular targets. The thiadiazole moiety can modulate enzyme activity by acting as an inhibitor or activator in various biochemical pathways. Further research is required to elucidate the specific pathways affected by this compound.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Evaluation : A study conducted on a series of thiadiazole derivatives demonstrated that modifications to the side chains significantly altered their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains .
  • Cytotoxicity Assessment : A comparative analysis of various thiadiazole derivatives revealed that those with specific substitutions exhibited superior cytotoxicity against cancer cells compared to standard chemotherapeutics like cisplatin .

Q & A

Q. What are the established synthetic routes for 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions involving condensation, cyclization, or functional group transformations. For example, analogous thiadiazole derivatives are prepared by refluxing precursors in acetic acid with catalysts like sodium acetate, followed by crystallization and purification . Purity validation involves thin-layer chromatography (TLC) for initial screening and high-performance liquid chromatography (HPLC) for quantitative analysis. Structural confirmation requires elemental analysis (C, H, N, S), IR spectroscopy (to confirm carboxylic acid and thiadiazole ring vibrations), and 1^1H NMR (to resolve methyl and acetic acid proton signals) .

Q. How is the structural integrity of 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid confirmed in synthetic workflows?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
  • IR Spectroscopy : Identifies characteristic functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the acetic acid moiety and C=N/C-S vibrations for the thiadiazole ring) .
  • 1^1H NMR : Distinguishes the methyl group (δ ~2.5 ppm) and acetic acid protons (δ ~3.8–4.2 ppm) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .

Q. What preliminary biological screening methods are used to assess the pharmacological potential of this compound?

  • Methodological Answer : Initial screening focuses on antimicrobial and antifungal activity using agar diffusion or microdilution assays. For example:
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
  • Cytotoxicity Assays : MTT or resazurin-based viability tests on mammalian cell lines to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of thiadiazole-acetic acid derivatives?

  • Methodological Answer : SAR is explored by synthesizing analogs with modified substituents (e.g., methoxy, hydroxy, or halogen groups) on the thiadiazole ring or acetic acid chain. Biological testing of these derivatives identifies critical pharmacophores. For instance:
  • Methoxy Substitutions : Enhance lipophilicity and membrane penetration, improving antifungal activity .
  • Salt Formation : Potassium or sodium salts of the acetic acid moiety increase solubility and bioavailability .

Q. What computational tools are available for predicting toxicity and pharmacokinetics of this compound?

  • Methodological Answer : In silico tools like ProTox-II or ADMETlab predict acute toxicity (e.g., LD50_{50}), hepatotoxicity, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) . These models guide experimental prioritization and reduce animal testing .

Q. How can HPLC-DAD be optimized for quantifying 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid in complex matrices?

  • Methodological Answer : A reversed-phase C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) is effective. Detection at 220–260 nm (DAD) captures the thiadiazole UV absorbance. Method validation includes linearity (R2^2 > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery (>95%) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, microbial strains) or compound purity. Standardize protocols using CLSI guidelines and cross-validate results with orthogonal assays (e.g., time-kill kinetics alongside MIC). Statistical tools like ANOVA identify significant differences .

Q. What strategies improve yield in multi-step syntheses of thiadiazole-acetic acid derivatives?

  • Methodological Answer : Key steps include:
  • Oximation and Cyclization : Optimize reaction time and temperature (e.g., 70–80°C for 5 hours) to minimize side products .
  • Catalyst Screening : Use triethylamine or DMAP to accelerate esterification or amidation .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures .

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